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Foundational

A Technical Guide to the In Vitro Biological Evaluation of 4-(Azetidin-2-ylmethyl)morpholine Derivatives

Introduction: The Strategic Combination of Morpholine and Azetidinone Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the morpholine and azetidin-2-one (β-lactam) rings stand out as "privileged scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Combination of Morpholine and Azetidinone Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the morpholine and azetidin-2-one (β-lactam) rings stand out as "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds. The six-membered morpholine ring, with its ether and amine functionalities, is a common feature in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents.[1][2] Its favorable physicochemical properties often enhance the aqueous solubility and metabolic stability of parent compounds.[3] The four-membered azetidinone ring is the cornerstone of β-lactam antibiotics, one of the most successful classes of antibacterial agents.[4][5] Beyond their antimicrobial prowess, azetidinone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antiviral agents.[4][6]

The novel molecular architecture of 4-(Azetidin-2-ylmethyl)morpholine derivatives represents a deliberate and strategic fusion of these two pharmacophores. This guide provides a comprehensive framework for the in vitro biological evaluation of this promising, yet underexplored, class of compounds. We will delve into the rationale behind their design, propose synthetic strategies, and provide detailed protocols for assessing their potential anticancer and antimicrobial activities. This document is intended to serve as a technical roadmap for researchers and drug development professionals venturing into the exploration of these novel chemical entities.

Synthetic Strategies: A Proposed Pathway

While specific literature on the synthesis of 4-(Azetidin-2-ylmethyl)morpholine derivatives is nascent, established synthetic methodologies for related compounds provide a logical starting point. A plausible synthetic route could involve a multi-step process culminating in the formation of the azetidinone ring onto a morpholine-containing precursor. One of the most common methods for constructing the β-lactam ring is the Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine.[7]

A generalized synthetic workflow is proposed below:

Synthetic_Workflow A Morpholine B Alkylation with a suitable 2-halo-N-protected aminoacetaldehyde derivative A->B C N-protected 2-(morpholin-4-yl)ethan-1-amine B->C D Condensation with an aldehyde to form an imine (Schiff base) C->D E Imine intermediate D->E F [2+2] Cycloaddition with a ketene (Staudinger reaction) E->F G Protected 4-(Azetidin-2-ylmethyl)morpholine derivative F->G H Deprotection G->H I Final 4-(Azetidin-2-ylmethyl)morpholine derivative H->I

Caption: A proposed synthetic workflow for 4-(Azetidin-2-ylmethyl)morpholine derivatives.

In Vitro Anticancer Evaluation: A Step-by-Step Guide

Given the established anticancer properties of both morpholine and azetidinone derivatives, a primary focus of the in vitro evaluation of 4-(Azetidin-2-ylmethyl)morpholine derivatives should be their cytotoxic and antiproliferative effects against various cancer cell lines.[1][8]

Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies (for active compounds) A Selection of Cancer Cell Lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) B Cell Seeding in 96-well plates A->B C Treatment with serial dilutions of 4-(Azetidin-2-ylmethyl)morpholine derivatives B->C D Incubation (24, 48, 72 hours) C->D E Cell Viability Assay (e.g., MTT Assay) D->E F Determination of IC50 values E->F G Cell Cycle Analysis (Flow Cytometry) F->G Active compounds H Apoptosis Assays (e.g., Annexin V/PI staining) F->H Active compounds I Target-based Assays (if a putative target is known) F->I Active compounds

Caption: A workflow for the in vitro anticancer evaluation of novel compounds.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • 4-(Azetidin-2-ylmethyl)morpholine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a stock solution. A typical concentration range might be from 0.1 µM to 100 µM.[9]

    • Include a vehicle control (medium with the same concentration of the solvent as the highest compound concentration) and a no-treatment control (cells in medium only).

    • After the 24-hour incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.[9]

Data Presentation: In Vitro Cytotoxicity
CompoundCell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
Derivative 1 MCF-7
HeLa
A549
HEK293
Derivative 2 MCF-7
HeLa
A549
HEK293
Positive Control

In Vitro Antimicrobial Susceptibility Testing

The well-documented antimicrobial properties of both morpholine and azetidinone scaffolds necessitate the evaluation of 4-(Azetidin-2-ylmethyl)morpholine derivatives for their potential antibacterial and antifungal activities.[12][13][14]

Workflow for In Vitro Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis (for active compounds) A Selection of Microbial Strains (Gram-positive, Gram-negative, Fungi) B Disk Diffusion Assay A->B C Measurement of Zone of Inhibition B->C D Broth Microdilution Assay C->D Active compounds E Determination of Minimum Inhibitory Concentration (MIC) D->E F Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) E->F

Caption: A workflow for the in vitro antimicrobial screening of novel compounds.

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration at which no growth occurs.[16]

Materials:

  • Selected bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well sterile microtiter plates

  • 4-(Azetidin-2-ylmethyl)morpholine derivatives

  • Standard antimicrobial agents (positive controls)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.

    • Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the test compounds in the appropriate broth medium directly in the 96-well plate.

    • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Inoculation:

    • Add the standardized inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity

CompoundOrganismMIC (µg/mL)
Derivative 1 Staphylococcus aureus
Escherichia coli
Candida albicans
Derivative 2 Staphylococcus aureus
Escherichia coli
Candida albicans
Positive Control

Conclusion and Future Directions

The exploration of 4-(Azetidin-2-ylmethyl)morpholine derivatives presents a compelling opportunity in the quest for novel therapeutic agents. The strategic combination of the morpholine and azetidin-2-one scaffolds provides a strong rationale for investigating their potential anticancer and antimicrobial properties. The in vitro methodologies detailed in this guide offer a robust and systematic approach to elucidating the biological activity of this novel class of compounds. Promising results from these in vitro studies will pave the way for further preclinical development, including in vivo efficacy studies and toxicological assessments. As our understanding of the structure-activity relationships of these derivatives grows, so too will our ability to design and synthesize more potent and selective drug candidates.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.
  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing. Retrieved from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. Available at: [Link]

  • Singh, G., & Kumar, D. (2021). Medicinal Applications of Coumarins Bearing Azetidinone and Thiazolidinone Moieties. Bioorganic & Medicinal Chemistry Letters, 45, 128148.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER.org.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3763-3859.
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in R
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PMC.
  • Desai, S. R., Laddi, U. V., Bennur, R. S., & Bennur, S. C. (n.d.). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones.
  • Van Brabandt, W., Vanwalleghem, M., D'hooghe, M., & De Kimpe, N. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083-7086.
  • Sameaa, E. O., & Sura, S. (2015).
  • Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. (n.d.).
  • (PDF) morpholine antimicrobial activity. (2016, February 10).
  • Synthesis and biological activity of 2-azetidinones, 4-thiazolidinones, 5-imidazolinones having benzthiazole moiety. (n.d.).
  • Naim, M. J., Alam, O., Alam, M. J., & Akhter, M. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 167, 346-376.
  • Berber, N., & Arslan, M. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar.
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (n.d.).
  • Kumar, S., & Narasimhan, B. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. DOI.
  • Kumar, S., & Narasimhan, B. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Xia & He Publishing.
  • Kumar, A., Kumar, R., & Sharma, P. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). PMC.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). RSC Publishing.
  • Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. (2020, August 6). MDPI.
  • Yaswanth, M., et al. (2020). In–Silico design, synthesis, characterization and biological evaluation of novel 2-azetidinone derivatives for anti–Leukemic. Journal of PeerScientist, 2(1), e1000009.
  • A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. (n.d.). MDPI.

Sources

Exploratory

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 4-(Azetidin-2-ylmethyl)morpholine: A Predictive and Methodological Approach

For: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Unknowns of a Novel Chemical Entity In the landscape of drug discovery and development, researchers are frequently confronted with...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns of a Novel Chemical Entity

In the landscape of drug discovery and development, researchers are frequently confronted with novel chemical entities (NCEs) for which no empirical pharmacokinetic data exists. This guide addresses such a scenario for the compound 4-(Azetidin-2-ylmethyl)morpholine. In the absence of direct experimental data, this document serves as a comprehensive methodological and predictive whitepaper. It is designed to provide drug development professionals with a robust framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and bioavailability of this molecule.

This guide will leverage established principles of medicinal chemistry and pharmacokinetics, drawing on the known attributes of its constituent scaffolds—the morpholine and azetidine rings—to make informed predictions. More importantly, it will provide detailed, field-proven protocols for the essential in vitro and in silico assays required to build a comprehensive pharmacokinetic profile from the ground up. The causality behind experimental choices is explained, and every protocol is presented as a self-validating system, ensuring scientific integrity and trustworthiness.

Structural and Physicochemical Assessment of 4-(Azetidin-2-ylmethyl)morpholine

Before embarking on experimental ADME profiling, a thorough in silico analysis of the molecule's structure is paramount. 4-(Azetidin-2-ylmethyl)morpholine is a small molecule that combines two key heterocyclic structures: a morpholine ring and an azetidine ring.

  • Morpholine Moiety: The morpholine ring is a common scaffold in medicinal chemistry, often introduced to enhance aqueous solubility and modulate the pharmacokinetic profile of a compound.[1][2] Its presence can lead to improved metabolic stability and favorable bioavailability.[2][3] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially influencing interactions with metabolic enzymes and transporters.[4]

  • Azetidine Moiety: The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized for its ability to confer metabolic stability and conformational rigidity.[5][6] Its strained ring system can, however, be susceptible to specific metabolic pathways, such as ring-opening.[6][7] The nitrogen atom within the azetidine ring can influence the molecule's pKa and potential for ionic interactions.

Predicted Physicochemical Properties:

A summary of predicted physicochemical properties for 4-(Azetidin-2-ylmethyl)morpholine, generated using standard computational tools, would be presented in a table similar to the one below. These predictions are crucial for designing initial experiments.

PropertyPredicted ValueImplication for Pharmacokinetics
Molecular Weight~170.24 g/mol Low molecular weight favors passive diffusion.
logP~0.5 - 1.5Balanced lipophilicity suggests potential for good absorption and distribution.
pKa~8.5 - 9.5The presence of basic nitrogens suggests the compound will be protonated at physiological pH, which can impact cell permeability and solubility.
Polar Surface Area~40 - 50 ŲA moderate polar surface area is generally favorable for oral bioavailability.
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

A Roadmap for Experimental Pharmacokinetic Profiling

The following sections outline a logical, step-by-step experimental workflow for characterizing the ADME properties of 4-(Azetidin-2-ylmethyl)morpholine.

Diagram: Experimental Workflow for ADME Profiling

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion & Bioavailability Caco2 Caco-2 Permeability Assay PPB Plasma Protein Binding Assay Caco2->PPB Informs Distribution Metabolic_Stability Metabolic Stability Assay (Liver Microsomes/Hepatocytes) PPB->Metabolic_Stability Impacts Free Drug Concentration Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID Identifies Metabolic Pathways CYP_Inhibition CYP450 Inhibition Assay Metabolite_ID->CYP_Inhibition Assesses Drug-Drug Interaction Potential In_Vivo_PK In Vivo Pharmacokinetic Study (e.g., in Rodents) CYP_Inhibition->In_Vivo_PK Predicts In Vivo Clearance Bioavailability_Calc Bioavailability Calculation In_Vivo_PK->Bioavailability_Calc Determines Bioavailability

Caption: A typical experimental workflow for characterizing the ADME properties of a novel chemical entity.

Detailed Experimental Protocols

Assessment of Absorption: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[8]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).

  • Permeability Assessment:

    • The test compound, 4-(Azetidin-2-ylmethyl)morpholine, is added to the apical (A) side of the monolayer (to measure A-to-B permeability) or the basolateral (B) side (to measure B-to-A permeability).

    • Samples are collected from the receiver compartment at specified time points.

    • The concentration of the compound in the samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.

Evaluation of Distribution: Plasma Protein Binding (PPB) Assay

This assay measures the extent to which a compound binds to plasma proteins, which is crucial as only the unbound fraction is pharmacologically active.[9]

Protocol:

  • Method: Equilibrium dialysis is a common and reliable method.[9]

  • Procedure:

    • A solution of 4-(Azetidin-2-ylmethyl)morpholine is added to plasma in one chamber of a dialysis unit, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

    • The unit is incubated at 37°C until equilibrium is reached.

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer to the concentration in the plasma.

Characterization of Metabolism

This assay determines the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[10][11]

Protocol:

  • System: The assay is typically performed using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) to assess inter-species differences.

  • Incubation: 4-(Azetidin-2-ylmethyl)morpholine is incubated with the liver preparation in the presence of necessary cofactors (e.g., NADPH for microsomal assays).

  • Sampling: Aliquots are taken at various time points, and the reaction is quenched.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

Identifying the major metabolites is essential for understanding the metabolic pathways and assessing the potential for active or toxic metabolites.

Protocol:

  • Sample Generation: Samples from the metabolic stability assay are used.

  • Analysis: High-resolution mass spectrometry (HR-MS) is employed to detect and identify the structures of potential metabolites.

  • Expected Pathways: For 4-(Azetidin-2-ylmethyl)morpholine, potential metabolic pathways could include N-dealkylation, oxidation of the morpholine or azetidine rings, and ring-opening of the azetidine moiety.

Diagram: Predicted Metabolic Pathways

Metabolic_Pathways cluster_pathways Potential Metabolic Pathways Parent 4-(Azetidin-2-ylmethyl)morpholine N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450s Ring_Oxidation Ring Oxidation (Morpholine or Azetidine) Parent->Ring_Oxidation CYP450s Ring_Opening Azetidine Ring Opening Parent->Ring_Opening Hydrolysis/Conjugation

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis route for 4-(Azetidin-2-ylmethyl)morpholine building blocks

Application Note: Step-by-Step Synthesis Route for 4-(Azetidin-2-ylmethyl)morpholine Building Blocks Introduction & Strategic Rationale The incorporation of azetidine rings into lead compounds is a proven strategy in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Route for 4-(Azetidin-2-ylmethyl)morpholine Building Blocks

Introduction & Strategic Rationale

The incorporation of azetidine rings into lead compounds is a proven strategy in modern medicinal chemistry to improve pharmacokinetic profiles, lower lipophilicity, and introduce rigid conformational constraints[1]. 4-(Azetidin-2-ylmethyl)morpholine (CAS: 1273567-57-9)[2] is a highly versatile bifunctional building block used extensively in drug discovery.

Synthesizing 2-substituted azetidines presents unique chemical challenges. The azetidine ring possesses a high ring-strain energy of approximately 25.2 kcal/mol. When a leaving group is present at the C2-methyl position (e.g., a mesylate), the unprotected azetidine nitrogen can act as an internal nucleophile. This anchimeric assistance forms a highly strained, transient bicyclic aziridinium intermediate, which rapidly undergoes nucleophilic ring-opening to yield expanded pyrrolidine derivatives rather than the desired substitution product[3].

Expertise & Causality: To circumvent this ring expansion, the azetidine nitrogen must be protected with a strongly electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group. The Boc group delocalizes the nitrogen's lone pair into the carbamate carbonyl, rendering it non-nucleophilic and allowing for clean, intermolecular S_N2 substitution by morpholine. Furthermore, the initial reduction of the carboxylic acid is performed via a mixed anhydride intermediate rather than using strong hydride donors like LiAlH₄, which risk cleaving or reducing the Boc protecting group[4].

Synthetic Workflow Visualization

SynthesisWorkflow A 1-Boc-Azetidine-2- carboxylic acid B 1-Boc-2-(hydroxymethyl) azetidine A->B 1. iBuOCOCl, NMM 2. NaBH4 C 1-Boc-2-(mesyloxymethyl) azetidine B->C MsCl, Et3N DCM, 0 °C D 1-Boc-2-(morpholinomethyl) azetidine C->D Morpholine, K2CO3 MeCN, 80 °C E 4-(Azetidin-2-ylmethyl) morpholine D->E 4N HCl/Dioxane or TFA/DCM

Fig 1: Four-step synthetic workflow for 4-(Azetidin-2-ylmethyl)morpholine.

Quantitative Data Summary

StepTarget Intermediate / ProductReagents & ConditionsExpected YieldKey Analytical Markers (Self-Validation)
1 1-Boc-2-(hydroxymethyl)azetidineiBuOCOCl, NMM, NaBH₄, THF/H₂O, -10 °C to RT85–90%TLC R_f: ~0.4 (1:1 Hex/EtOAc); MS: 188.1 [M+H]⁺
2 1-Boc-2-(mesyloxymethyl)azetidineMsCl, Et₃N, DCM, 0 °C90–95%¹H NMR: ~3.0 ppm (s, 3H, -OSO₂CH₃); MS: 266.1 [M+H]⁺
3 1-Boc-2-(morpholinomethyl)azetidineMorpholine, K₂CO₃, MeCN, 80 °C75–80%TLC R_f: ~0.3 (9:1 DCM/MeOH); MS: 257.2 [M+H]⁺
4 4-(Azetidin-2-ylmethyl)morpholine HCl4N HCl in Dioxane, DCM, RT>95%MS: 157.1 [M+H]⁺; Ninhydrin Stain: Strongly Positive

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-2-(hydroxymethyl)azetidine via Mixed Anhydride Reduction Protocol:

  • Charge a dry, round-bottom flask with 1-Boc-azetidine-2-carboxylic acid (1.0 eq) and anhydrous THF (0.2 M).

  • Cool the solution to -10 °C under an inert nitrogen atmosphere.

  • Add N-methylmorpholine (NMM, 1.1 eq) dropwise, followed by isobutyl chloroformate (iBuOCOCl, 1.1 eq) to form the mixed anhydride[4]. Stir for 30 minutes at -10 °C.

  • In a separate flask, prepare a solution of NaBH₄ (3.0 eq) in a minimal amount of cold water.

  • Filter the precipitated NMM·HCl salt from the THF mixture directly into the NaBH₄ solution at 0 °C.

  • Stir the reaction mixture for 2 hours, allowing it to slowly warm to room temperature.

  • Quench cautiously with 1M aqueous HCl to pH 6, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Self-Validation Check: Analyze the crude product via ¹H NMR. The complete disappearance of the carboxylic acid proton and the emergence of diastereotopic hydroxymethyl protons at ~3.7–3.9 ppm confirm successful reduction.

Step 2: Synthesis of 1-Boc-2-(mesyloxymethyl)azetidine Protocol:

  • Dissolve 1-Boc-2-(hydroxymethyl)azetidine (1.0 eq) in anhydrous DCM (0.2 M).

  • Add triethylamine (Et₃N, 1.5 eq) and cool the reaction mixture to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 1.5 hours.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Self-Validation Check: The reaction is highly efficient. TLC should show full conversion. ¹H NMR must display a sharp 3H singlet at ~3.0 ppm, corresponding to the newly installed mesylate methyl group. Crucial Handling Note: Use the mesylate immediately in the next step to minimize any risk of thermal degradation or premature deprotection.

Step 3: Synthesis of 1-Boc-2-(morpholinomethyl)azetidine Protocol:

  • Dissolve the crude 1-Boc-2-(mesyloxymethyl)azetidine (1.0 eq) in anhydrous acetonitrile (MeCN, 0.15 M).

  • Add morpholine (3.0 eq) and anhydrous K₂CO₃ (2.0 eq). Optional: Add a catalytic amount of KI (0.1 eq) to accelerate the S_N2 displacement via in situ iodide formation.

  • Equip the flask with a reflux condenser and heat to 80 °C for 12–16 hours.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue via silica gel flash chromatography (gradient elution: 0–10% MeOH in DCM). Self-Validation Check: LC-MS analysis of the purified fraction should yield a dominant peak at m/z 257.2 [M+H]⁺. A ninhydrin-stained TLC plate will remain negative (no color change) because the tertiary amine product and the Boc-protected azetidine nitrogen do not react with ninhydrin.

Step 4: Deprotection to 4-(Azetidin-2-ylmethyl)morpholine Hydrochloride Protocol:

  • Dissolve 1-Boc-2-(morpholinomethyl)azetidine (1.0 eq) in a minimal volume of DCM.

  • Add a solution of 4N HCl in dioxane (10.0 eq).

  • Stir the mixture at room temperature for 2–4 hours.

  • Monitor the reaction via LC-MS. Once the starting material is consumed, concentrate the mixture in vacuo.

  • Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the final product as a bis-hydrochloride salt. Self-Validation Check: LC-MS will show the desired mass of m/z 157.1 [M+H]⁺. Unlike the intermediate, spotting the final product on a TLC plate and heating with ninhydrin stain will produce a strongly positive (dark purple/brown) spot, confirming the presence of the liberated secondary azetidine amine.

References

  • [5] Pronina, Yu. A., et al. "Advances in synthesis and chemistry of azetidines." Russian Journal of General Chemistry. URL:[Link]

  • [2] ChemSrc. "4-(Azetidin-2-ylmethyl)morpholine | CAS#:1273567-57-9." ChemSrc Database. URL:[Link]

  • [6] Kletskii, M., & Couty, F. "Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation." Journal of Molecular Structure: THEOCHEM. URL:[Link]

  • [4] Bores, G. M., et al. "US5409946A - Isoxazole, isothiazole and pyrazole compounds that enhance cognitive function." Google Patents. URL:

  • [3] Smith, J. C. "Studies Towards the Total Synthesis of (+)-Retronecine and Anthracimycin." White Rose eTheses Online. URL:[Link]

Sources

Application

Preparation of 4-(Azetidin-2-ylmethyl)morpholine Hydrochloride Salts: A Comprehensive Protocol

Executive Summary & Strategic Rationale 4-(Azetidin-2-ylmethyl)morpholine (CAS: 1273567-57-9) is a highly versatile, bifunctional heterocyclic building block frequently utilized in the design of kinase inhibitors, GPCR l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

4-(Azetidin-2-ylmethyl)morpholine (CAS: 1273567-57-9) is a highly versatile, bifunctional heterocyclic building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and other CNS-active pharmaceutical candidates[1][2]. Because the free base form of this diamine is an oil that is susceptible to oxidative degradation and difficult to handle, isolating it as a hydrochloride salt (typically a dihydrochloride, given the two basic nitrogen centers) is critical for long-term stability, solubility, and precise stoichiometric handling during downstream drug development[3].

This application note outlines a highly efficient, two-phase synthetic strategy:

  • Reductive Amination: Coupling of tert-butyl 2-formylazetidine-1-carboxylate with morpholine.

  • Deprotection & Salt Formation: Simultaneous cleavage of the Boc protecting group and precipitation of the target hydrochloride salt.

Synthetic Workflow

G A tert-Butyl 2-formylazetidine-1-carboxylate (Starting Material) C Reductive Amination NaBH(OAc)3, DCE, rt A->C B Morpholine (Amine Partner) B->C D tert-Butyl 2-(morpholinomethyl)azetidine-1-carboxylate (Boc-Protected Intermediate) C->D E Boc Deprotection 4M HCl in Dioxane, rt D->E F 4-(Azetidin-2-ylmethyl)morpholine HCl salt (Target Product) E->F

Synthetic workflow for the preparation of 4-(Azetidin-2-ylmethyl)morpholine hydrochloride.

Phase 1: Reductive Amination

Mechanistic Causality

The synthesis begins with the reductive amination of tert-butyl 2-formylazetidine-1-carboxylate with morpholine. We specifically utilize sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). The causality behind this choice is rooted in chemoselectivity: as established by , NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transiently formed iminium ion without prematurely reducing the sterically accessible aliphatic aldehyde to its corresponding alcohol[4][5]. This avoids the need for a strict stepwise pre-formation of the imine, allowing for a streamlined one-pot procedure.

Step-by-Step Protocol

This protocol is designed as a self-validating system; the visual cues during the quench step confirm the consumption of active reagents.

  • Reaction Setup: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with tert-butyl 2-formylazetidine-1-carboxylate (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.2 M.

  • Amine Addition: Under an inert nitrogen atmosphere, add morpholine (1.2 equiv) dropwise at room temperature. Stir the mixture for 30 minutes to facilitate the reversible formation of the hemiaminal and subsequent iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. The portion-wise addition controls any mild exotherm and prevents the aggregation of the borohydride reagent.

  • Monitoring: Stir the opaque suspension at room temperature for 12 hours. Validate reaction progress via TLC (ninhydrin stain) or LC-MS until the aldehyde starting material is completely consumed.

  • Self-Validating Quench: Carefully add saturated aqueous NaHCO₃ dropwise. Causality: The reaction is quenched only when gas evolution (CO₂) ceases, physically validating that all acetic acid byproducts and unreacted hydride species have been neutralized (pH ~8).

  • Workup: Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in hexanes) to afford tert-butyl 2-(morpholinomethyl)azetidine-1-carboxylate as a pale yellow oil.

Mechanism A Aldehyde + Morpholine B Hemiaminal Intermediate (Reversible) A->B Nucleophilic Attack C Iminium Ion Formation (-H2O) B->C Dehydration D Hydride Transfer [NaBH(OAc)3] C->D Selective Reduction E Alkylated Amine (Irreversible) D->E Stable Product

Mechanistic pathway of the highly chemoselective reductive amination step.

Phase 2: Boc Deprotection & Salt Formation

Mechanistic Causality

The tert-butoxycarbonyl (Boc) group must be cleaved to liberate the secondary amine of the azetidine ring. We employ anhydrous 4M HCl in 1,4-dioxane . According to the authoritative standards in , anhydrous acidic conditions are strictly required to prevent unwanted hydrolytic side reactions[6]. Furthermore, the use of dioxane/ether directly drives the reaction forward via Le Chatelier's principle: the resulting highly polar poly-amine hydrochloride salt is insoluble in these non-polar ethereal solvents, causing it to precipitate out of solution and protecting it from further side reactions.

Step-by-Step Protocol
  • Dissolution: Dissolve the purified tert-butyl 2-(morpholinomethyl)azetidine-1-carboxylate (1.0 equiv) in a minimal volume of anhydrous 1,4-dioxane (approx. 2 mL per mmol of substrate).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (10.0 equiv) dropwise.

  • Precipitation (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Visual Validation: The reaction validates its own success when a dense white precipitate begins to form, indicating the successful cleavage of the lipophilic Boc group and the formation of the insoluble amine salt.

  • Isolation: Once LC-MS confirms the total disappearance of the Boc-protected intermediate, dilute the suspension with 3 volumes of anhydrous cold diethyl ether to maximize the precipitation of the salt.

  • Filtration: Filter the solid rapidly under a stream of dry nitrogen (the resulting dihydrochloride salt is highly hygroscopic). Wash the filter cake thoroughly with cold diethyl ether (2 × 10 mL) to remove residual dioxane and tert-butyl chloride byproducts.

  • Drying: Dry the isolated white solid in a vacuum oven at 40 °C for 12 hours to yield 4-(azetidin-2-ylmethyl)morpholine dihydrochloride.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters, conditions, and expected analytical outcomes for a highly optimized workflow.

StepReagent / ReactantEquivalentsConditionsExpected YieldTarget Purity (LC-MS)
1 N-Boc-azetidine-2-carboxaldehyde1.0 eqDCE, rt, 12 h--
1 Morpholine1.2 eqDCE, rt, 12 h--
1 NaBH(OAc)₃1.5 eqDCE, rt, 12 h80–85%>95%
2 Protected Intermediate1.0 eqDioxane, rt, 4 h--
2 4M HCl in Dioxane10.0 eqDioxane, rt, 4 h90–95%>98%

Note: The final product is highly hygroscopic. Yields are calculated based on the dihydrochloride salt molecular weight. Store the final product in a desiccator over Drierite or P₂O₅ at -20 °C.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL: [Link]

  • ChemSrc. (n.d.). "4-(Azetidin-2-ylmethyl)morpholine | CAS#: 1273567-57-9." URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(Azetidin-2-ylmethyl)morpholine Synthesis

Welcome to the Technical Support Center for the synthesis of 4-(Azetidin-2-ylmethyl)morpholine. This guide is engineered for researchers and drug development professionals experiencing yield bottlenecks, epimerization, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(Azetidin-2-ylmethyl)morpholine. This guide is engineered for researchers and drug development professionals experiencing yield bottlenecks, epimerization, or mass recovery issues during the synthesis of this highly polar, strained bicyclic system.

By understanding the mechanistic causality behind reagent selection and workup procedures, you can transform a low-yielding, problematic synthesis into a robust, scalable protocol.

Diagnostic Workflow for Yield Optimization

Before altering your synthetic route, use the diagnostic logic tree below to isolate the specific stage causing yield attrition.

YieldTroubleshooting Start Low Yield Detected in Synthesis Stage Identify Problem Stage Start->Stage Coupling Amide Coupling / Reductive Amination Stage->Coupling Reduction Amide Reduction Stage->Reduction Workup Deprotection & Workup Stage->Workup Sol1 Check Epimerization Use HATU/DIPEA Coupling->Sol1 Sol2 Azetidine Ring Opening Switch LiAlH4 to BH3-THF Reduction->Sol2 Sol3 Product Volatility/Loss Use SCX Chromatography Workup->Sol3

Diagnostic logic for resolving yield bottlenecks in azetidine synthesis.

Quantitative Yield Analysis: The Reduction Bottleneck

The most common point of failure in this synthesis is the reduction of the intermediate Boc-azetidine-2-yl(morpholino)methanone. The 4-membered azetidine ring possesses approximately 26 kcal/mol of ring strain. Highly nucleophilic hydrides (like LiAlH4​ ) can attack the C4 position of the ring, triggering an irreversible nucleophilic ring-opening event that generates acyclic amine byproducts [1][2].

To demonstrate this causality, the table below summarizes the quantitative impact of reducing agent selection on product yield versus ring-opened byproduct formation.

Reducing AgentTemperatureSolventTarget Azetidine YieldRing-Opened Byproduct
LiAlH4​ (2.0 eq)65 °C (Reflux)THF25%60%
LiAlH4​ (2.0 eq)0 °C to RTTHF45%30%
Red-Al (3.0 eq)0 °CToluene35%45%
BH3​⋅THF (3.0 eq) 65 °C (Reflux) THF 85% <5%

Mechanistic Takeaway: Electrophilic reducing agents like Borane ( BH3​ ) coordinate to the amide carbonyl oxygen first, facilitating intramolecular hydride transfer. This mechanism avoids the direct nucleophilic attack on the strained ring carbons, preserving the azetidine core.

Validated Step-by-Step Methodology

This protocol relies on a self-validating system: each step includes specific In-Process Controls (IPCs) to ensure the chemical state is verified before proceeding.

Step 1: Amide Coupling

Objective: Synthesize Boc-azetidine-2-yl(morpholino)methanone without epimerizing the C2 chiral center.

  • Dissolve 1.0 eq of Boc-azetidine-2-carboxylic acid in anhydrous DMF (0.2 M concentration).

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 0 °C for 15 minutes to pre-activate the acid [3].

  • Add 1.2 eq of morpholine dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material mass is consumed and the product peak shows [M+H]+=285 .

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF) and brine. Dry over Na2​SO4​ and concentrate.

Step 2: Borane Reduction

Objective: Reduce the amide to Boc-4-(azetidin-2-ylmethyl)morpholine while preventing ring-opening.

  • Dissolve the crude amide from Step 1 in anhydrous THF (0.1 M). Cool to 0 °C under a nitrogen atmosphere.

  • Slowly add 3.0 eq of BH3​⋅THF (1.0 M solution).

  • Reflux the mixture at 65 °C for 12 hours.

  • Self-Validation (IPC): Check LC-MS. You will likely observe a mass of [M+H]+=285 (Target mass 271+14 for the highly stable amine-borane complex).

  • Borane Quench (Critical): Cool to 0 °C and carefully add MeOH dropwise until effervescence ceases. Add 2.0 eq of 1M HCl in MeOH and reflux for 2 hours to break the amine-borane complex.

  • Concentrate under reduced pressure, basify with 1M NaOH, and extract with DCM.

Step 3: Deprotection & SCX Isolation

Objective: Cleave the Boc group and isolate the highly polar free amine without mass loss.

  • Dissolve the intermediate in DCM (0.1 M) and add 10 equivalents of 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Spot on TLC and stain with Ninhydrin. A dark purple/blue spot indicates the presence of the deprotected secondary azetidine amine.

  • Evaporate all volatiles under reduced pressure. Do not perform an aqueous liquid-liquid extraction.

  • SCX Chromatography: Load the crude hydrochloride salt onto a pre-conditioned SCX (Strong Cation Exchange) cartridge.

  • Wash the cartridge with 3 column volumes of MeOH to elute non-basic impurities.

  • Elute the target 4-(Azetidin-2-ylmethyl)morpholine using 2M NH3​ in MeOH. Concentrate the basic eluent to afford the pure product.

Expert Troubleshooting & FAQs

Q: My reductive amination using Boc-azetidine-2-carboxaldehyde and morpholine is giving poor yields and multiple spots. Why? A: Boc-azetidine-2-carboxaldehyde is notoriously unstable. The α -proton adjacent to the aldehyde and the strained ring is highly acidic, leading to rapid epimerization (racemization) and self-condensation under basic or Lewis-acidic conditions[4]. We strongly recommend abandoning the aldehyde route in favor of the carboxylic acid/amide coupling route (detailed in Section 3), which utilizes a much more stable starting material.

Q: I am using LiAlH4​ for the amide reduction and recovering very little product. Is the azetidine ring opening? A: Yes. The 4-membered azetidine ring is highly susceptible to nucleophilic attack by the unhindered hydride from LiAlH4​ , which cleaves the C-N bond to form acyclic amino-alcohols [1][2]. Switching to an electrophilic reducing agent like BH3​⋅THF changes the mechanism to oxygen-coordination followed by internal hydride delivery, bypassing the ring-opening pathway entirely.

Q: After Boc deprotection, my mass recovery of the free base is less than 20%. Where is the product? A: You are likely losing the product in the aqueous layer during workup or evaporating it on the rotary evaporator. 4-(Azetidin-2-ylmethyl)morpholine is a low-molecular-weight (156 g/mol ) diamine that is highly water-soluble and volatile. Standard aqueous acid/base extractions will fail. You must use Catch-and-Release SCX chromatography to isolate the free base, or simply precipitate and filter the product as a bis-HCl salt from an anhydrous solvent (like ether/dioxane).

References

  • F. Couty, "Product Subclass 6: Azetidines", Thieme Connect.
  • RSC Publishing, "Recent advances in synthetic facets of immensely reactive azetidines".
  • ACS Publications, "δ-Azaproline and Its Oxidized Variants", The Journal of Organic Chemistry.
  • Sigma-Aldrich, "Application Note – Reductive Amination".
Optimization

purification techniques for 4-(Azetidin-2-ylmethyl)morpholine reaction mixtures

Welcome to the Technical Support Center. 4-(Azetidin-2-ylmethyl)morpholine is a highly polar, hydrophilic diamine containing both a secondary amine (azetidine ring) and a tertiary amine (morpholine ring).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-(Azetidin-2-ylmethyl)morpholine is a highly polar, hydrophilic diamine containing both a secondary amine (azetidine ring) and a tertiary amine (morpholine ring). Due to its high basicity and dual hydrogen-bonding capacity, standard purification techniques often fail, resulting in severe streaking, co-elution, or total product loss.

This guide provides drug development professionals with field-proven, causality-driven troubleshooting strategies and self-validating protocols to successfully isolate this challenging scaffold.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture streak completely down the TLC plate and standard silica column, resulting in poor resolution and low recovery? Causality & Solution: This phenomenon is caused by strong Brønsted acid-base interactions. Standard normal-phase silica gel possesses acidic silanol groups (pKa ~4.5–5.5). When highly basic amines like the azetidine and morpholine moieties interact with these silanols, they protonate and bind ionically to the stationary phase rather than partitioning normally 1. Fix: Abandon standard bare silica. Switch to an amine-functionalized silica (NH2-silica) or basic alumina. If standard silica must be used, add a competing amine modifier (e.g., 1–5% triethylamine or ammonium hydroxide) to your mobile phase to neutralize the acidic silanols and shield your product 1.

Q2: I am losing my product during the aqueous workup. How can I recover it? Causality & Solution: 4-(Azetidin-2-ylmethyl)morpholine has exceptional water solubility. During a standard aqueous wash, it will partition almost entirely into the aqueous layer. Fix: Bypass the aqueous workup entirely by using a "Catch and Release" Solid-Phase Extraction (SPE) workflow with a Strong Cation Exchange (SCX) column. SCX media contains silica-bound sulfonic acid groups that selectively trap basic amines from the crude organic mixture while allowing neutrals to wash away [[2]]().

Q3: When using Reverse-Phase (RP) HPLC, my product elutes in the void volume. How do I increase retention? Causality & Solution: At neutral or acidic pH (e.g., using 0.1% TFA), both amine groups are protonated. This heavily charged state makes the molecule extremely hydrophilic, preventing partitioning into the hydrophobic C18 stationary phase 3. Fix: Employ High-pH Reverse-Phase Chromatography. By raising the mobile phase pH to ~10.5 (using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide), you suppress the ionization of the amines, keeping the molecule in its free-base, lipophilic form. This drastically increases retention and improves peak shape [[1]]().

Part 2: Quantitative Data & Chromatographic Parameters

The following table summarizes the causal relationship between the chosen chromatographic technique, the ionization state of the target diamine, and the expected quantitative outcomes.

ParameterStandard Normal PhaseSCX "Catch & Release"High-pH RP-HPLC
Stationary Phase Bare Silica (Acidic Silanols)Sulfonic Acid (Strong Cation)Base-Stable C18 Polymer/Silica
Mobile Phase Hexane/EtOAc or DCM/MeOHMeOH 5% NH 3​ in MeOH10 mM NH 4​ HCO 3​ (pH 10.5) / MeCN
Target Ionization State Protonated (Undesired)Protonated (Desired for binding)Free-Base (Desired for retention)
Expected Retention ( k′ ) Irreversible binding / StreakingInfinite (until chemical release) k′>2 (Lipophilic partitioning)
Typical Recovery Yield < 40% (Loss to silica)> 90%> 85%

Part 3: Self-Validating Experimental Protocols

Protocol A: SCX "Catch and Release" Purification

Mechanism: The sulfonic acid stationary phase ionically binds cations. Because 4-(Azetidin-2-ylmethyl)morpholine is a strong base, it displaces weaker cations (like H + ) and binds tightly to the resin, allowing non-basic impurities to be washed away 2.

  • Conditioning: Wash the SCX cartridge with 3 Column Volumes (CV) of Methanol, followed by 3 CV of 1% Acetic Acid in Methanol. This ensures the column is in the active hydrogen/acidic form.

  • Loading: Dissolve the crude reaction mixture in a minimum volume of Methanol (or DCM/MeOH) and load it onto the column at a flow rate of 1-2 mL/min.

  • Washing & Self-Validation: Wash the column with 5 CV of Methanol.

    • Self-Validation Step: Spot the flow-through on a TLC plate and stain with Ninhydrin. If the SCX column has sufficient capacity, no secondary amines (azetidine) should be detected in the wash. If a spot appears, the column is overloaded.

  • Elution: Elute the target diamine using 5 CV of 5% Ammonia in Methanol (v/v). The ammonia neutralizes the sulfonic acid, releasing the free-base amine.

  • Recovery: Concentrate the ammoniacal fractions in vacuo.

Protocol B: High-pH Preparative RP-HPLC

Mechanism: Maintaining the free-base form increases the partition coefficient (LogD) into the hydrophobic C18 phase, ensuring adequate retention for preparative separation 1.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Buffer B: LC-MS grade Acetonitrile.

  • Analytical Validation: Perform a test injection on an analytical C18 column (e.g., Waters XBridge, which is stable up to pH 12). Run a gradient of 2% to 40% B over 10 minutes.

    • Self-Validation Step: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). Proceed to preparative scale-up only if k′>2 . If k′<2 , switch to a HILIC column.

  • Preparative Run: Scale the gradient to the preparative column. Collect fractions based on mass-triggered (MS) detection, as aliphatic amines lack strong UV chromophores.

  • Lyophilization: Freeze the pure fractions and lyophilize to remove water and volatile ammonium bicarbonate salts.

Part 4: Purification Workflow Visualization

G Start Crude Reaction Mixture SCX_Load Load onto SCX Column (Traps Basic Amines) Start->SCX_Load Wash Wash with MeOH (Removes Neutrals) SCX_Load->Wash Elute Elute with 5% NH3/MeOH (Releases Target Diamine) Wash->Elute Check Purity Check (LC-MS) Elute->Check Pure Pure Product Check->Pure >95% Purity HPLC High-pH RP-HPLC (Removes Polar Impurities) Check->HPLC <95% Purity HPLC->Pure

Workflow for SCX catch-and-release and high-pH RP-HPLC purification of basic diamines.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. Available at:[Link]

  • Teledyne ISCO. "RediSep SCX column Application Note." Teledyne ISCO Chromatography. Available at:[Link]

  • Guo, C., et al. "Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase." Analytica Chimica Acta, PubMed (PMID: 24267097). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(Azetidin-2-ylmethyl)morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of diamine building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of diamine building blocks. Structurally, 4-(Azetidin-2-ylmethyl)morpholine features two basic aliphatic amines: a morpholine ring (pKa ~8.3) and an azetidine ring (pKa ~10.4). Under standard physiological conditions (pH 7.4), this molecule exists primarily in a protonated state, which should theoretically confer excellent aqueous solubility.

When researchers report "low solubility" for this compound, the root cause is rarely the intrinsic lipophilicity of the molecule. Instead, it is almost always an artifact of the experimental environment—specifically, pH mismatches, counterion-induced precipitation, or kinetic crashing during solvent shifts. This guide provides a mechanistic framework and self-validating protocols to systematically diagnose and resolve these issues.

Diagnostic Workflow

The following decision tree illustrates the logical progression for diagnosing and resolving solubility failures with basic amine building blocks.

G Start Low Aqueous Solubility Detected CheckPH Is Assay pH > 8.5? (Free Base Regime) Start->CheckPH CheckBuffer Is it an HCl salt in PBS (137mM Cl-)? CheckPH->CheckBuffer No ActionPH Adjust pH < 7.5 or Add Cosolvent (PEG/Tween) CheckPH->ActionPH Yes ActionBuffer Common Ion Effect: Switch to Mesylate/Acetate or use HEPES buffer CheckBuffer->ActionBuffer Yes CheckKinetic Did it crash during DMSO dilution? CheckBuffer->CheckKinetic No Success Solubility Achieved ActionPH->Success ActionBuffer->Success ActionKinetic Perform Shake-Flask Thermodynamic Assay CheckKinetic->ActionKinetic Yes ActionKinetic->Success

Caption: Diagnostic workflow for basic amine solubility failures.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does 4-(Azetidin-2-ylmethyl)morpholine precipitate when diluted from a DMSO stock into PBS (pH 7.4)? A1: This is a classic kinetic precipitation artifact compounded by the Common Ion Effect . When you rapidly dilute a DMSO stock into an aqueous buffer, the solvent environment shifts faster than the compound can thermodynamically equilibrate, causing it to crash out as an amorphous solid[1]. Furthermore, if you are utilizing the hydrochloride (HCl) salt of the compound, the high chloride concentration in Phosphate-Buffered Saline (PBS, ~137 mM NaCl) actively suppresses its solubility. According to Le Chatelier's principle, the excess chloride ions shift the dissolution equilibrium toward the solid salt, drastically lowering the solubility limit[2][3]. Recommendation: Switch to a non-chloride buffer (e.g., HEPES) or utilize a different salt form (e.g., mesylate or acetate)[3].

Q2: How does the assay pH dictate the solubility of this specific building block? A2: The solubility of basic amines is fundamentally tied to their ionization state. The azetidine nitrogen is highly basic. If your assay requires an alkaline pH (e.g., pH > 9.0), the compound will deprotonate into its uncharged free-base form. At this point, the energy required to break the water cavity is no longer compensated by favorable ionic dipole interactions, leading to phase separation (often as an immiscible oil or low-melting solid)[4]. Recommendation: If a high pH is mandatory for your assay, you must introduce a cosolvent (e.g., 5-10% PEG400) or a surfactant to lower the dielectric constant of the medium and stabilize the free base.

Q3: Can I improve the baseline solubility by changing the counterion? A3: Absolutely. The thermodynamic solubility of a salt is dictated by its crystal lattice energy[5]. HCl salts often form tight, highly stable crystal lattices. By exchanging the chloride for a bulkier, less symmetric counterion (such as methanesulfonate, or even basic amino acids), you disrupt the crystal packing efficiency, thereby lowering the melting point and increasing aqueous solubility[6].

Quantitative Data: pH-Dependent Species Distribution

To prevent solubility failures, you must align your buffer strategy with the ionization state of the molecule. The table below summarizes the expected behavior of 4-(Azetidin-2-ylmethyl)morpholine across different pH ranges.

pH RangeDominant Ionization StatePredicted Solubility ProfilePrimary Failure ModeRecommended Solubilization Strategy
pH < 6.0 Di-protonated (Cationic)Very High (>50 mg/mL)Common Ion Effect (if using HCl salt in high Cl⁻ media)Use non-halide buffers (e.g., Acetate buffer).
pH 7.0 - 8.0 Mono-protonatedHigh (10 - 50 mg/mL)Buffer capacity exhaustion (pH drift induced by the basic amine).Ensure buffer strength is > 50 mM to resist pH shifts.
pH > 9.0 Free Base (Neutral)Low (<1 mg/mL)Hydrophobic phase separation (oiling out or precipitation).Add 5-10% PEG400 or 1% Tween-80.

Self-Validating Experimental Protocols

To accurately troubleshoot solubility, you must distinguish between kinetic solubility (how fast it dissolves/precipitates) and thermodynamic solubility (the absolute equilibrium limit). The shake-flask method is considered the "gold standard" for thermodynamic determination[1][4].

Protocol A: Self-Validating Thermodynamic Solubility Determination (Miniaturized Shake-Flask)

This protocol is designed to be self-validating; by measuring the pH both before and after equilibration, you ensure that the basic nature of the amine has not artificially shifted the assay conditions.

  • Preparation of Solid Excess: Add 2 mg of 4-(Azetidin-2-ylmethyl)morpholine to a 1.5 mL microcentrifuge tube. Causality: An excess of solid is required to ensure the solution reaches true thermodynamic saturation, compensating for the energy required to break the crystal lattice[4].

  • Buffer Addition & Initial pH Check: Add 500 µL of the target aqueous buffer. Measure and record the initial pH. Causality: Basic amines act as buffers themselves. If the compound dissolves and shifts the pH of your medium, you are no longer measuring solubility at your target pH[1].

  • Equilibration: Incubate the suspension on a thermoshaker at 25°C and 400 rpm for 24 to 48 hours[7]. Causality: Thermodynamic equilibrium takes time. Short incubations measure kinetic solubility, which can overestimate true solubility due to supersaturation[1].

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes. Causality: Incomplete separation of sub-micron particles will artificially inflate the measured concentration in the supernatant.

  • Final pH Verification (The Validation Step): Measure the pH of the supernatant. Causality: If the final pH differs from the initial pH by >0.1 units, your buffer capacity was insufficient. The measured solubility is invalid for the target pH, and the experiment must be repeated with a stronger buffer.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a known standard curve[7].

Protocol B: Controlled Kinetic Solubilization (Solvent-Shift Method)

If you must dose from a DMSO stock, use this protocol to prevent kinetic crashing.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Aqueous Preparation: Pre-warm the target aqueous buffer (e.g., HEPES, pH 7.4) to 37°C. Causality: Temperature generally has a positive effect on solubility values[8], and pre-warming prevents cold-shock precipitation during the solvent shift.

  • Dropwise Addition: While vigorously vortexing the aqueous buffer, add the DMSO stock dropwise until the final desired concentration is reached (ensure final DMSO is <1% v/v). Causality: Vigorous mechanical mixing prevents localized zones of high compound/low solvent concentration, mitigating the risk of rapid nucleation and kinetic crashing.

References

  • overcoming solubility issues with 2-(4-fluorophenyl)quinolin-7-amine - Benchchem Source: benchchem.com URL: 4

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: 5

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Publishing Source: rsc.org URL: 6

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences Source: tbzmed.ac.ir URL: 8

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace Source: scispace.com URL: 1

  • 3.7. Determination of Thermodynamic Solubility - Bio-protocol Source: bio-protocol.org URL:7

  • Common-ion effect - Wikipedia Source: wikipedia.org URL:2

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Publications Source: acs.org URL: 3

Sources

Optimization

overcoming steric hindrance when reacting 4-(Azetidin-2-ylmethyl)morpholine

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting reactions involving 4-(Azetidin-2-ylmethyl)morpholine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting reactions involving 4-(Azetidin-2-ylmethyl)morpholine .

The Core Challenge: Steric Hindrance

4-(Azetidin-2-ylmethyl)morpholine features a secondary amine at the N1 position of the azetidine ring. The adjacent C2 position is substituted with a bulky morpholin-4-ylmethyl group. This intense local steric shielding severely restricts the trajectory of incoming electrophiles, making standard acylations, alkylations, and metal-catalyzed cross-couplings prone to low yields or complete failure.

Troubleshooting Guide 1: Amide Bond Formation (Acylation)

Q: Why do standard coupling reagents like EDC/HOBt or HBTU fail to acylate this azetidine? A: Standard benzotriazole-based active esters (like OBt) rely on an unhindered nucleophilic attack. The bulky C2-substituent on your azetidine blocks this trajectory. The active ester either hydrolyzes before coupling can occur, or the reaction stalls completely.

Q: How can I force the acylation to completion? A: Transition to HATU (a third-generation uronium coupling reagent)[1]. HATU utilizes a 7-azabenzotriazole (HOAt) leaving group. The critical difference is the "7-aza effect": the nitrogen atom at the 7-position provides anchimeric assistance by hydrogen-bonding with the incoming hindered amine[2]. This pre-organizes the transition state and dramatically accelerates the aminolysis step, overcoming the steric bulk[1][2].

HATU_Pathway A Carboxylic Acid + Base B Carboxylate Anion A->B C O-Acyluronium Intermediate B->C HATU D OAt Active Ester (7-Aza Effect) C->D HOAt shift E Amide Product D->E Azetidine (Aminolysis)

HATU-mediated acylation pathway overcoming steric hindrance via the 7-aza effect.

Protocol 1: Self-Validating HATU Acylation

Causality: Using a slight excess of HATU ensures complete activation, while strict pre-activation prevents the "guanidylation trap" where the hindered amine reacts directly with the uronium salt[2].

  • Activation: In a dry flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

  • Validation Check 1: Stir for 5–10 minutes. The solution should turn pale yellow, confirming the formation of the OAt active ester.

  • Coupling: Add 4-(Azetidin-2-ylmethyl)morpholine (1.2 eq) dropwise.

  • Validation Check 2: Monitor by LC-MS at 2 hours. You should observe the consumption of the OAt ester mass and the appearance of the product. If stalled, apply gentle heating (40°C) or microwave irradiation, which is fully compatible with HATU[2].

Troubleshooting Guide 2: Buchwald-Hartwig Cross-Coupling

Q: I am trying to couple this azetidine with an aryl bromide. Why is BrettPhos yielding no product? A: BrettPhos is highly active for primary amines but performs poorly with hindered secondary amines[3]. In the Buchwald-Hartwig catalytic cycle, the reaction proceeds through oxidative addition, amine coordination/deprotonation, and reductive elimination[4][5]. For highly hindered secondary amines like 4-(Azetidin-2-ylmethyl)morpholine, reductive elimination is the rate-limiting step [4][5].

Q: Which ligand should I use instead? A: Use RuPhos . Computational and kinetic studies demonstrate that RuPhos has a smaller steric profile around the palladium center compared to BrettPhos[3][4]. This reduced steric hindrance at the metal center specifically lowers the activation energy barrier for the reductive elimination of bulky secondary amines, driving the reaction forward[3][5].

Buchwald_RuPhos Pd0 Pd(0)-RuPhos Complex OA Oxidative Addition (Ar-X insertion) Pd0->OA AmineCoord Amine Coordination & Deprotonation OA->AmineCoord Base (NaOtBu) RE Reductive Elimination (Rate-Limiting Step) AmineCoord->RE Hindered Amine Addition RE->Pd0 Catalyst Regeneration Product N-Aryl Azetidine Product RE->Product Steric Relief via RuPhos

Buchwald-Hartwig catalytic cycle using RuPhos to facilitate reductive elimination.

Protocol 2: Self-Validating RuPhos Coupling

Causality: Using a preformed Pd G3 catalyst ensures rapid generation of the active Pd(0) species without requiring high temperatures to reduce Pd(II) precursors, which is vital for sterically demanding couplings[6].

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the Aryl Bromide (1.0 eq), 4-(Azetidin-2-ylmethyl)morpholine (1.2 eq), RuPhos Pd G3 (0.02–0.05 eq), and NaOtBu (1.5 eq) in a sealed vessel.

  • Solvent: Add thoroughly degassed anhydrous Toluene (0.1 M).

  • Validation Check 1: Upon heating to 85°C, the reaction mixture should transition from faint yellow to a deep orange/red, indicating active catalyst turnover[6].

  • Validation Check 2: If the solution turns black and precipitates, palladium black has formed due to oxygen ingress or catalyst death. Discard and re-degas solvents.

  • Workup: Expose to air to quench; the solution will typically turn purple/brown as the catalyst oxidizes[3].

Quantitative Data: Reagent Selection Matrix

To streamline your experimental design, consult the following empirical matrix for reacting 4-(Azetidin-2-ylmethyl)morpholine:

Reaction TypeReagent/Ligand FailsRecommended ReagentMechanistic Causality
Amide Coupling HBTU, EDC/HOBtHATU or HOAt/DIC 7-aza effect provides anchimeric assistance, accelerating aminolysis[2].
C-N Cross-Coupling Pd(OAc)2 / BrettPhosRuPhos Pd G3 Smaller ligand steric profile lowers the barrier for reductive elimination[5].
Alkylation Alkyl Halides (SN2)Aldehyde + Na(OAc)3BH Reductive amination avoids the direct SN2 trajectory clash at the C2-substituent.

Frequently Asked Questions (FAQs)

Q: Can I use NaOtBu for all Buchwald-Hartwig reactions with this molecule? A: NaOtBu is highly effective for unfunctionalized aryl bromides[6]. However, if your aryl halide contains base-sensitive functional groups (e.g., esters, nitriles), NaOtBu will cause side reactions. In these cases, substitute NaOtBu with Cs2CO3 and increase the reaction time, as Cs2CO3 is sufficiently basic for amine couplings but milder on functional groups[6].

Q: I am seeing a "guanidylation trap" byproduct during my HATU coupling. How do I prevent this? A: The guanidylation trap occurs when the unreacted azetidine amine attacks the uronium carbon of HATU instead of the activated carboxylic acid, permanently capping the amine[2]. To prevent this, strictly follow the pre-activation step in Protocol 1. Ensure the carboxylic acid is fully converted to the OAt active ester before adding the 4-(Azetidin-2-ylmethyl)morpholine.

Q: Why should I use aryl bromides instead of aryl iodides for the Buchwald-Hartwig coupling? A: Iodide ions can poison the palladium catalyst. Because oxidative addition is generally not the rate-determining step for hindered secondary amines (reductive elimination is), the high reactivity of aryl iodides offers no kinetic advantage and only increases the risk of catalyst deactivation[6]. Stick to aryl bromides.

Sources

Reference Data & Comparative Studies

Comparative

Evaluating Binding Affinity: A Comparative Guide to 4-(Azetidin-2-ylmethyl)morpholine versus Traditional Morpholine Scaffolds

Introduction: The Enduring Significance of the Morpholine Moiety in Drug Discovery In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged pharmacophore."[1] Its prevalence in a multitude...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Morpholine Moiety in Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged pharmacophore."[1] Its prevalence in a multitude of clinically approved drugs and investigational compounds is a testament to its versatile and advantageous properties.[2] The morpholine scaffold is not merely a passive linker; its inherent chemical characteristics—a weak basicity (pKa of ~8.7) and the presence of both an amine and an ether functional group—allow it to modulate critical pharmacokinetic and pharmacodynamic parameters.[3][4] It can enhance aqueous solubility, act as a hydrogen bond acceptor, and provide a conformationally flexible yet stable anchor for further chemical elaboration.[2][5] These attributes have propelled the inclusion of morpholine in compounds targeting a wide array of biological targets, including kinases, receptors, and enzymes.[1][6]

This guide delves into a comparative analysis of a novel morpholine derivative, 4-(Azetidin-2-ylmethyl)morpholine, against more traditional morpholine-containing compounds. While direct, publicly available binding data for 4-(Azetidin-2-ylmethyl)morpholine is not yet established, this document serves as a comprehensive framework for researchers and drug development professionals. We will explore the hypothetical implications of the azetidin-2-ylmethyl substitution on binding affinity and provide detailed, field-proven experimental protocols to rigorously characterize such novel chemical entities.

The Azetidin-2-ylmethyl Substitution: A Structural Hypothesis for Enhanced Binding

The introduction of an azetidin-2-ylmethyl group to the morpholine nitrogen represents a strategic modification designed to probe and potentially enhance interactions with a biological target. Azetidine, a four-membered nitrogen-containing heterocycle, introduces several new structural and chemical features compared to a simple alkyl or aryl substitution on the morpholine nitrogen.[7]

Hypothesized Advantages of the Azetidin-2-ylmethyl Moiety:

  • Introduction of a Secondary Amine: The azetidine ring provides a secondary amine, which can act as a crucial hydrogen bond donor or acceptor, or as a basic center for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket.

  • Constrained Flexibility: While the bond between the morpholine and the azetidine methyl group allows for rotation, the four-membered ring of azetidine is more conformationally restricted than a longer, more flexible alkyl chain. This can reduce the entropic penalty upon binding, potentially leading to a higher binding affinity.

  • Novel Interaction Vectors: The three-dimensional shape of the azetidin-2-ylmethyl group presents new vectors for interaction with the target protein that are not accessible to simpler substituents. This could allow for the exploitation of previously unoccupied pockets or the formation of additional van der Waals contacts.

  • Modulation of Physicochemical Properties: The addition of the azetidinylmethyl group will alter the lipophilicity (LogP) and polar surface area (PSA) of the molecule, which can influence both target binding and broader pharmacokinetic properties.

To quantitatively assess these hypothetical advantages, a rigorous experimental evaluation of binding affinity is paramount. The following sections detail the gold-standard methodologies for such a characterization.

Experimental Framework for Determining Binding Affinity

The binding affinity of a ligand for its target is typically quantified by the equilibrium dissociation constant (K D ), which represents the concentration of ligand at which half of the target molecules are occupied at equilibrium.[8] A smaller K D value indicates a higher binding affinity.[8] Several robust biophysical techniques can be employed to determine K D and other thermodynamic and kinetic parameters of binding.[9][10]

Key Methodologies for Binding Affinity Measurement:
  • Surface Plasmon Resonance (SPR): A label-free optical technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[11][12] SPR provides real-time data on both the association (k on ) and dissociation (k off ) rates, from which the K D can be calculated (K D = k off / k on ).[13][14]

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for binding affinity measurements, ITC directly measures the heat released or absorbed during a binding event.[15] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K A , which is the inverse of K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17]

  • Radioligand Binding Assays: A highly sensitive and robust method that uses a radiolabeled ligand to quantify its binding to a target receptor.[18][19] Competitive binding assays, in which an unlabeled compound (like our novel morpholine derivative) competes with a known radioligand, are particularly useful for determining the affinity (expressed as the inhibition constant, K i ) of new chemical entities.[18]

Data Presentation: A Hypothetical Comparison

To illustrate how the data from these experiments would be presented and interpreted, the following table provides a hypothetical comparison of 4-(Azetidin-2-ylmethyl)morpholine against a "traditional" morpholine-containing inhibitor for a generic kinase target.

Compound Structure K D (SPR) (nM) K D (ITC) (nM) K i (Radioligand Assay) (nM) ΔH (kcal/mol) -TΔS (kcal/mol)
Traditional Morpholine Inhibitor (Structure would be depicted here)150165140-8.5-1.2
4-(Azetidin-2-ylmethyl)morpholine (Structure would be depicted here)252228-10.2-0.8

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines a typical SPR experiment to determine the binding kinetics and affinity of the novel and traditional morpholine compounds.

1. Chip Preparation and Ligand Immobilization:

  • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
  • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
  • Inject the target protein (e.g., the kinase) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
  • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution at pH 8.5.
  • A reference flow cell should be prepared similarly but without the protein to allow for subtraction of bulk refractive index changes and non-specific binding.

2. Binding Analysis:

  • Prepare a series of dilutions of the test compounds (4-(Azetidin-2-ylmethyl)morpholine and the traditional morpholine inhibitor) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected K D .
  • Inject the compound solutions over the sensor chip surface at a constant flow rate. Start with a buffer-only injection (blank) for background subtraction.
  • Monitor the association phase during the injection, followed by the dissociation phase where running buffer is flowed over the chip.
  • Regenerate the sensor surface between compound injections if necessary, using a mild regeneration solution (e.g., a low pH glycine solution).

3. Data Analysis:

  • Process the raw sensorgram data by subtracting the reference cell data and the blank injection data.
  • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).[13]
Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to obtain a full thermodynamic profile of the binding interaction.

1. Sample Preparation:

  • Extensively dialyze both the target protein and the test compounds into the same buffer to minimize heats of dilution.[16][17] A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
  • Accurately determine the concentrations of the protein and compound solutions.
  • Degas all solutions immediately prior to use to prevent air bubbles in the calorimeter cell.[16]

2. ITC Experiment:

  • Load the target protein into the sample cell of the calorimeter (typically at a concentration 10-30 times the expected K D ).[16]
  • Load the test compound into the injection syringe at a concentration 10-20 times that of the protein in the cell.[16]
  • Set the experimental temperature (e.g., 25°C).
  • Perform a series of small, timed injections (e.g., 2 µL injections every 150 seconds) of the compound into the protein solution while stirring.
  • Record the heat change after each injection.

3. Data Analysis:

  • Integrate the heat-flow peaks for each injection.
  • Plot the integrated heat data against the molar ratio of ligand to protein.
  • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (K A or K D ), stoichiometry (n), and enthalpy of binding (ΔH).[20] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK A = ΔH - TΔS.[17]
Protocol 3: Competitive Radioligand Binding Assay

This protocol details how to determine the inhibitory constant (K i ) of the test compounds by measuring their ability to displace a known radioligand from the target.[18]

1. Membrane Preparation (for membrane-bound targets):

  • Homogenize cells or tissue expressing the target receptor in a cold lysis buffer.
  • Centrifuge the homogenate to pellet the membranes.
  • Wash and resuspend the membrane pellet in a suitable assay buffer.[21]
  • Determine the protein concentration of the membrane preparation.[21]

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (typically at or below its K D ), and a range of concentrations of the unlabeled test compound (e.g., 4-(Azetidin-2-ylmethyl)morpholine).
  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand.
  • Incubate the plate to allow the binding to reach equilibrium.
  • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat.[18][21]
  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

3. Data Analysis:

  • Measure the radioactivity trapped on the filters using a scintillation counter.
  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
  • Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the test compound concentration.
  • Fit the resulting competition curve using non-linear regression to determine the IC 50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
  • Calculate the inhibitory constant (K i ) from the IC 50 using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant.[21]

Visualizations of Workflows and Concepts

cluster_structures Molecular Structures cluster_workflow General Binding Assay Workflow node_trad Traditional Morpholine (e.g., N-benzylmorpholine) node_novel 4-(Azetidin-2-ylmethyl)morpholine prep Sample Preparation (Protein & Ligand) assay Binding Experiment (SPR, ITC, or Radioligand) prep->assay acq Data Acquisition (Sensorgram, Heat Change, or Counts) assay->acq analysis Data Analysis (Curve Fitting & Model Application) acq->analysis results Determine Binding Parameters (KD, Ki, ΔH, ΔS) analysis->results

Caption: A comparison of the general chemical structures and the overarching workflow for evaluating binding affinity.

cluster_spr Surface Plasmon Resonance (SPR) Principle cluster_itc Isothermal Titration Calorimetry (ITC) Principle spr_start Sensor Chip with Immobilized Target Flow of Analyte (Morpholine Compound) spr_bind Binding Event Mass Change on Surface Causes Refractive Index Shift spr_start->spr_bind spr_signal Signal Detection Real-time Monitoring of Association & Dissociation spr_bind->spr_signal itc_start Sample Cell with Target Syringe with Ligand (Morpholine Compound) itc_bind Titration & Binding Heat is Released or Absorbed itc_start->itc_bind itc_signal Signal Detection Measurement of Power Needed to Maintain Constant Temperature itc_bind->itc_signal

Caption: The core principles behind the SPR and ITC experimental techniques.

Conclusion: Synthesizing Data for Informed Drug Design

The evaluation of novel compounds like 4-(Azetidin-2-ylmethyl)morpholine is a cornerstone of modern drug discovery. While traditional morpholine derivatives have a well-established history of success, strategic modifications to this privileged scaffold offer the potential for enhanced potency and selectivity. The introduction of an azetidin-2-ylmethyl group is a compelling strategy to introduce new interaction points and optimize the conformational profile of a ligand.

By employing a multi-pronged experimental approach using gold-standard techniques such as SPR, ITC, and radioligand binding assays, researchers can build a comprehensive understanding of a compound's binding characteristics. The resulting kinetic, thermodynamic, and affinity data provide the crucial insights needed to validate structural hypotheses and guide the next steps in the drug development pipeline. This rigorous, data-driven process is essential for elucidating structure-activity relationships and ultimately designing safer and more effective medicines.[1][22]

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Malvern Panalytical. (2016, February 18). Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Tripp, K. (2013, October 29). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one.
  • Collins, R. N. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Antol, J., & Spacova, I. (2019). Binding affinity in drug design: experimental and computational techniques. Expert Opinion on Drug Discovery, 14(7), 637-649.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Collins, R. N. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Jain, A., & Sahu, S. K. (2024).
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Jain, A., & Sahu, S. K. (2024).
  • Wang, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12791-12810.
  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797.
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
  • Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations.
  • LibreTexts Biology. (2026, January 19). 5.2: Techniques to Measure Binding.
  • Collins, R. N. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 1), F373-F379.
  • Moreira, I. S., Fernandes, P. A., & Ramos, M. J. (2016). Exploring the interplay between experimental methods and the performance of predictors of binding affinity change upon mutations in protein complexes.
  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2636-2641.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.10.1-1.10.18.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • BenchChem. (2025). Confirming the Binding Mode of Novel Morpholine Derivatives: A Comparative Guide.
  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(7), 1049-1069.
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from University of Birmingham Research Archive.
  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Banfi, L., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 547-593.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Azetidin-2-ylmethyl)morpholine

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(Azetidin-2-ylmethyl)morpholine. As a trusted partner in your research, we are committed to providing informat...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(Azetidin-2-ylmethyl)morpholine. As a trusted partner in your research, we are committed to providing information that ensures the highest standards of laboratory safety and procedural integrity. This guide is structured to deliver immediate, actionable intelligence for researchers, scientists, and drug development professionals.

Hazard Assessment: A Structurally-Informed Approach

Due to the limited specific toxicological data for 4-(Azetidin-2-ylmethyl)morpholine, a conservative hazard assessment based on its constituent chemical moieties—morpholine and a substituted azetidine ring—is a scientifically prudent approach. This method allows us to anticipate potential hazards and establish a robust safety framework.

The molecule's structure features both an amine and an ether functional group within a heterocyclic system.[1][2] The morpholine component is a well-characterized solvent and reagent. It is known to be a flammable liquid that is corrosive to tissues, harmful if swallowed or absorbed through the skin, and can cause severe skin burns and eye damage.[3][4][5] The amine functional group makes it basic.[1][2]

Amines, as a class, require careful handling with appropriate PPE, including gloves, goggles, and protective clothing.[6] Derivatives of morpholine and similar heterocyclic amines are often corrosive and can cause irritation or burns upon contact.[7][8] Therefore, all operational planning must be grounded in the high probability that 4-(Azetidin-2-ylmethyl)morpholine is a corrosive, toxic, and potentially flammable compound.

Potential Hazard Basis of Assessment (Structural Analogs) Primary Risk
Corrosivity Morpholine is classified as causing severe skin burns and eye damage (Skin Corr. 1B, Eye Dam. 1).[3][4]Direct contact can cause irreversible tissue damage to skin and eyes.
Acute Toxicity Morpholine is toxic in contact with skin (Acute Tox. 3) and harmful if swallowed or inhaled (Acute Tox. 4).[3][4]Exposure via dermal absorption, ingestion, or inhalation can lead to systemic toxicity.
Flammability Morpholine is a flammable liquid (Flam. Liq. 3).[3][9]Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or open flames.[10][11]
Irritation A related compound, 4-[(azetidin-3-yl)methyl]morpholine dihydrochloride, is known to cause skin and eye irritation.Inhalation of vapors may irritate the respiratory tract.[12]

Core PPE Requirements: A Multi-Layered Defense

A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. The primary engineering control for handling this compound is a certified chemical fume hood to minimize inhalation exposure.[12] The following PPE is mandatory for all procedures involving 4-(Azetidin-2-ylmethyl)morpholine.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles that meet ANSI Z87.1 standards, worn in conjunction with a full-face shield.[13][14]

    • Causality: This dual-layer protection is critical. Goggles provide a seal around the eyes to protect against splashes and vapors, while the face shield protects the rest of the face from corrosive splashes and contact with potentially harmful vapors.[7][15]

  • Hand Protection:

    • Requirement: Double-gloving with compatible chemical-resistant gloves. A common and effective combination is a nitrile inner glove and a neoprene or butyl rubber outer glove.

    • Causality: No single glove material protects against all chemicals indefinitely.[15] Double-gloving provides a secondary barrier in case the outer glove is compromised. Always inspect gloves for any signs of degradation before use and change them immediately upon known or suspected contact with the chemical.[14]

  • Body Protection:

    • Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[13]

    • Causality: Given the flammability risk associated with the morpholine moiety, a standard cotton lab coat is insufficient.[11] A flame-resistant coat will not ignite and continue to burn, providing critical escape time in the event of a flash fire.

  • Respiratory Protection:

    • Requirement: All work, including weighing, transfers, and reactions, must be performed within a certified chemical fume hood. If a procedure carries a high risk of aerosolization and cannot be contained within a fume hood, a risk assessment must be performed to determine the need for a respirator (e.g., a full-face respirator with organic vapor cartridges).[6][15]

    • Causality: The primary route of exposure to volatile or aerosolized chemicals is inhalation.[12] A properly functioning fume hood is the most effective way to prevent respiratory exposure.

  • Foot Protection:

    • Requirement: Fully enclosed, chemical-resistant shoes.

    • Causality: Open-toed shoes, sandals, or shoes made of porous material are prohibited in the laboratory. Chemical-resistant shoes protect the feet from spills that may reach the floor.[13]

Operational Plans and Step-by-Step Protocols

Adherence to standardized procedures is essential for minimizing risk. The following workflow and protocols must be followed without deviation.

PPE Selection and Handling Workflow

The following diagram outlines the decision-making process for safe handling of 4-(Azetidin-2-ylmethyl)morpholine.

PPE_Workflow start Start: Prepare to handle 4-(Azetidin-2-ylmethyl)morpholine fume_hood_check Is a certified chemical fume hood available and operational? start->fume_hood_check stop_work STOP WORK Consult EHS fume_hood_check->stop_work No don_ppe Don Core PPE: 1. Inner Nitrile Gloves 2. Lab Coat (FR) 3. Goggles & Face Shield 4. Outer Neoprene Gloves fume_hood_check->don_ppe Yes procedure Perform Procedure in Fume Hood (Weighing, Transfer, Reaction) don_ppe->procedure spill_check Spill or Contamination Occurred? procedure->spill_check spill_protocol Execute Spill Protocol: - Alert personnel - Use spill kit - Decontaminate area spill_check->spill_protocol Yes decontaminate Decontaminate glassware and equipment in fume hood. spill_check->decontaminate No spill_protocol->decontaminate waste_disposal Segregate waste into labeled hazardous waste containers (Solid & Liquid) decontaminate->waste_disposal doff_ppe Doff PPE in designated area (Reverse order of donning) waste_disposal->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: PPE and Handling Workflow for 4-(Azetidin-2-ylmethyl)morpholine.

Protocol 1: Donning PPE
  • Inspect All Items: Before beginning, visually inspect all PPE for damage, such as cracks, tears, or discoloration.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the flame-resistant lab coat and ensure it is fully buttoned.

  • Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Outer Gloves: Don the second pair of chemical-resistant (e.g., neoprene) gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Protocol 2: Doffing PPE (To Prevent Contamination)

This process is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.[13]

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward. Place it in its designated storage or laundry container.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal and Decontamination Plan

Proper disposal is a critical component of the safety lifecycle for this compound.

  • Waste Segregation: All materials that come into contact with 4-(Azetidin-2-ylmethyl)morpholine, including gloves, pipette tips, absorbent paper, and contaminated glassware, must be considered hazardous waste.[16]

    • Solid Waste: Collect in a dedicated, clearly labeled, and sealed high-density polyethylene container.[13]

    • Liquid Waste: Collect in a dedicated, clearly labeled, and sealed solvent waste container. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).[12][16]

  • Storage: Waste containers must be kept closed and stored in a cool, well-ventilated area designated for hazardous waste, with secondary containment to prevent spills.[13][17]

  • Final Disposal: The final disposal of hazardous waste must be conducted through your institution's Environmental Health & Safety (EHS) office and handled by a licensed hazardous waste disposal company in accordance with all local and federal regulations.[13][16]

  • Decontamination: In the event of a small spill within a chemical fume hood, use an inert absorbent material like vermiculite or sand to contain it.[13] Use non-sparking tools to collect the material and place it in the solid hazardous waste container.[16]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[4][11]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][11]
Inhalation Move the affected person to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

References

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  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • 4-[(azetidin-3-yl)methyl]morpholine dihydrochloride. (n.d.). Sigma-Aldrich.
  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta Chemicals.
  • Hazardous Substance Fact Sheet - Morpholine. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET - 4-(2-Aminoethyl)-morpholine. (2006, March 7). Fisher Scientific.
  • Safety Data Sheet - Morpholine. (2013, April 19). Sigma-Aldrich.
  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean Ltd.
  • Safety Data Sheet Morpholine. (2022, October 1). Redox.
  • Safety Data Sheet (SDS) - 4-methylmorpholine. (2015, May 10). NUGENTEC.
  • MORPHOLINE. (n.d.). DrugBank.
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  • 4-[(azetidin-3-yl)methyl]morpholine dihydrochloride | 1323155-31-2. (n.d.). MilliporeSigma.

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